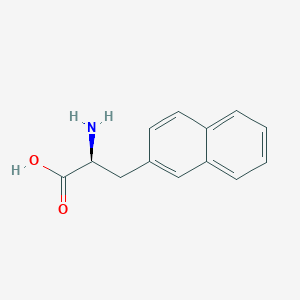

3-(2-ナフチル)-L-アラニン

説明

3-naphthalen-2-yl-L-alanine is a 3-naphthalen-2-ylalanine that has L-confliguration. It is an enantiomer of a 3-naphthalen-2-yl-D-alanine.

科学的研究の応用

ナフタレン誘導体

ナフタレンは、2つのオルト縮合ベンゼン環からなる、アレーン類の一種である . 「3-(2-ナフチル)-L-アラニン」はこのカテゴリに分類されます。 ナフタレン誘導体は、抗菌作用、抗酸化作用、細胞毒性、抗炎症作用、抗原虫作用、抗血小板凝集作用など、幅広い生物活性を示すことが示されています .

生合成

「3-(2-ナフチル)-L-アラニン」を含むナフタレン誘導体の生合成は、科学研究の興味深いトピックです . 生合成経路を理解することは、これらの化合物を様々な用途のために生産するのに役立ちます。

構造解明

ナフタレン誘導体の構造解明は、もう一つの重要な研究分野です . これには、これらの化合物の分子構造や他の物理的性質を決定することが含まれ、それらの生物活性を理解するために不可欠です。

生物活性

「3-(2-ナフチル)-L-アラニン」を含むナフタレン誘導体は、様々な生物活性を示すことが発見されています . これらには、抗菌作用、抗酸化作用、細胞毒性、抗炎症作用、抗原虫作用などがあります .

医薬品合成における中間体

「3-(2-ナフチル)-L-アラニン」は、特定の医薬品の合成における中間体として使用されます . 例えば、BRCA1タンパク質の阻害剤として、疎水性N末端アシル基を持つホスホセリン含有テトラペプチドの調製に使用されます .

天然における存在に関する研究

ナフタレン誘導体の天然における存在に関する研究も行われています . これらの化合物は、植物、苔類、菌類、昆虫など、様々な供給源から単離されています <svg class="icon" height="16"

作用機序

Target of Action

3-(2-Naphthyl)-L-alanine is a potent synthetic agonist of gonadotropin-releasing hormone with 3-(2-naphthyl)-D-alanine substitution at residue 6 . It has been used in the treatments of central precocious puberty and endometriosis . The primary targets of this compound are the pituitary gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) .

Mode of Action

The mode of action of 3-(2-Naphthyl)-L-alanine involves its interaction with the pituitary gonadotropins. At the onset of administration, it stimulates the release of LH and FSH, resulting in a temporary increase of gonadal steroidogenesis . Repeated dosing abolishes the stimulatory effect on the pituitary gland .

Biochemical Pathways

The biochemical pathways affected by 3-(2-Naphthyl)-L-alanine are primarily related to the regulation of gonadal steroids. The compound’s action leads to decreased secretion of gonadal steroids by about 4 weeks . Consequently, tissues and functions that depend on gonadal steroids for their maintenance become quiescent .

Pharmacokinetics

It is known that after the therapy is discontinued, pituitary and ovarian function normalize and estradiol serum concentrations increase to pretreatment levels .

Result of Action

The result of the action of 3-(2-Naphthyl)-L-alanine is the modulation of gonadal steroid levels. This leads to changes in the physiological functions that depend on these steroids. For instance, in the treatment of central precocious puberty and endometriosis, the compound’s action helps manage the symptoms of these conditions .

生化学分析

Biochemical Properties

3-(2-Naphthyl)-L-alanine interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the pharmacological properties of melanocortin peptides . The nature of these interactions is complex and often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

Cellular Effects

The effects of 3-(2-Naphthyl)-L-alanine on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause no cytotoxic effect and the inhibition of peripheral-blood mononuclear cells proliferation .

Molecular Mechanism

The mechanism of action of 3-(2-Naphthyl)-L-alanine at the molecular level is multifaceted. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to participate in the antagonism of MC3R and MC4R .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 3-(2-Naphthyl)-L-alanine can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

3-(2-Naphthyl)-L-alanine is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 3-(2-Naphthyl)-L-alanine within cells and tissues involve various transporters or binding proteins. Its localization or accumulation can be affected by these interactions .

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

生物活性

3-(2-Naphthyl)-L-alanine, also known as Nal, is a non-natural amino acid that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and biochemistry. This compound features a naphthyl group attached to the beta carbon of L-alanine, which significantly influences its interactions with biological molecules.

The chemical formula for 3-(2-Naphthyl)-L-alanine is with a CAS number of 65365-16-4. Its structure allows for unique interactions with proteins and enzymes, enhancing its potential as a tool in biochemical research.

1. Enzyme Inhibition and Protein Interactions

3-(2-Naphthyl)-L-alanine has been utilized as a substrate and inhibitor in enzyme kinetics studies. Its naphthyl moiety enhances binding to hydrophobic sites on proteins, which may modulate enzymatic activities. For instance, it has been shown to interact with proteases and synthases, providing insights into enzyme functionality and leading to the discovery of potential inhibitors for drug development .

2. Antiviral Activity

Research indicates that 3-(2-Naphthyl)-L-alanine plays a crucial role in the anti-HIV activity of certain peptides. For example, it is integral to the function of the peptide T140, which inhibits HIV-1 infection by binding to the CXCR4 receptor. Substituting Nal with other aromatic amino acids diminished the peptide's efficacy, underscoring its importance in maintaining antiviral activity .

3. Antiproliferative Effects

In vitro studies have demonstrated that compounds incorporating 3-(2-Naphthyl)-L-alanine exhibit significant antiproliferative effects against various cancer cell lines. Notably, derivatives of this compound have shown IC50 values in the nanomolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potent cytotoxicity comparable to established chemotherapeutic agents .

Case Study 1: Interaction with Lectins

A study explored the binding affinity of biotinyl-L-3-(2-naphthyl)-alanine derivatives with lectins such as Concanavalin A (ConA). The results indicated that the naphthyl alanine moiety could effectively mimic asparagine residues in glycoproteins, facilitating stronger interactions with lectins compared to other derivatives . This finding highlights the potential for using 3-(2-Naphthyl)-L-alanine in designing glycoprotein analogs for therapeutic applications.

Case Study 2: Host-Guest Chemistry

Research on host-guest complexation involving cucurbituril and enantiomers of 3-(2-naphthyl)-alanine revealed stable complexes that could be utilized in drug delivery systems. These complexes demonstrated significant stability both in aqueous solutions and solid states, suggesting their potential for developing novel therapeutic agents .

Applications in Research

The unique properties of 3-(2-Naphthyl)-L-alanine make it valuable in various research domains:

- Chiral Synthesis : As a chiral building block, it facilitates the production of enantiomerically pure compounds essential for pharmaceuticals .

- Biochemical Probing : It serves as a tool for studying protein-protein interactions, aiding in understanding cellular processes and developing peptide-based inhibitors .

- Catalysis : Copper(II) complexes of this amino acid have been explored as effective catalysts in enantioselective reactions, showcasing its utility beyond biological applications.

特性

IUPAC Name |

(2S)-2-amino-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZXHKDZASGCLU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20973984 | |

| Record name | 3-Naphthalen-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58438-03-2 | |

| Record name | 2-Naphthylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58438-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058438032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Naphthalen-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NAPHTHYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W425Q6KV9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。